D-Homoserine Lactone hydrochloride

Description

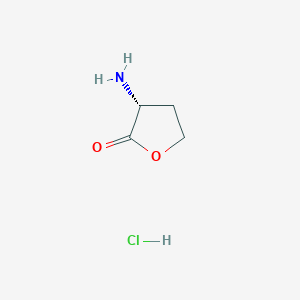

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-aminooxolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKCXPRYTLOQKS-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474646 | |

| Record name | D-Homoserine Lactone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104347-13-9 | |

| Record name | D-Homoserine Lactone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-aminodihydrofuran-2(3H)-one hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to D-Homoserine Lactone Hydrochloride: A Tool for Interrogating Bacterial Quorum Sensing

Abstract: Bacterial communication, or quorum sensing (QS), is a sophisticated process of cell-to-cell signaling that allows bacteria to coordinate collective behaviors, including virulence and biofilm formation.[1][2] In many Gram-negative bacteria, this communication is mediated by N-acyl homoserine lactones (AHLs).[3][4][5] While naturally occurring AHLs are predominantly the L-enantiomers, their synthetic D-isomer counterparts, such as D-Homoserine Lactone hydrochloride, have emerged as invaluable tools for researchers.[3][6] This guide provides a technical overview of the role of this compound, not as a native signaling molecule, but as a potent antagonist for studying and inhibiting QS systems. We will explore its mechanism of action, detail its application in key experimental protocols, and discuss its significance for professionals in microbiology and drug development.

The Principle of Quorum Sensing: A Primer on Bacterial Dialogue

Quorum sensing is a mechanism of gene regulation controlled by population density.[7] Bacteria release and detect small signaling molecules called autoinducers. As the bacterial population grows, the concentration of these autoinducers surpasses a threshold, triggering a coordinated change in gene expression across the community.[2][7] This allows bacteria to function as a multicellular entity, synchronizing activities like biofilm formation, virulence factor secretion, and antibiotic resistance.[4][5][8]

The Canonical LuxI/LuxR System: The L-AHL Paradigm

In the Proteobacteria phylum, the most well-characterized QS systems are based on N-acyl-L-homoserine lactones (L-AHLs).[7][9] These systems are typified by the LuxI/LuxR machinery of Vibrio fischeri.[7][10]

-

LuxI-type Synthases: These enzymes synthesize the specific L-AHL signal molecule. The acyl chain of the L-AHL varies in length and modification, providing species-specificity to the signal.[5][8]

-

LuxR-type Receptors: These are intracellular transcriptional regulators.[11] When the L-AHL concentration reaches a critical level, it diffuses into the cell and binds to its cognate LuxR receptor.[7][10] This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and binding to specific DNA sequences (lux boxes), thereby activating the transcription of target genes.[10][12]

The chirality of the homoserine lactone ring is critical. Natural systems almost exclusively produce and recognize the L-enantiomer, a specificity that forms the basis for the utility of D-isomers in research.[3][6]

D-Homoserine Lactone: The Unnatural Antagonist

This compound is the synthetic, non-native enantiomer of the core signaling ring. It is typically used as a hydrochloride salt to enhance its stability and solubility in aqueous solutions for experimental use. Its primary role in research is not to activate, but to inhibit quorum sensing.

Mechanism of Action: Competitive Inhibition

The structural similarity between D- and L-homoserine lactones allows the D-enantiomer to function as a competitive antagonist. It can occupy the same binding pocket on LuxR-type receptors as the native L-AHL signal.[13] However, due to its incorrect stereochemistry, it fails to induce the necessary conformational change required for receptor activation.

By binding to the receptor, D-Homoserine Lactone effectively blocks the native L-AHL from accessing its binding site, thereby inhibiting the downstream gene expression cascade. This makes it a valuable tool for "quorum quenching"—the disruption of bacterial communication.[1] Some studies suggest D-isomers may also inhibit the AHL synthase enzyme itself, such as RhlI in Pseudomonas aeruginosa.[6][13]

Experimental Applications and Methodologies

The primary utility of this compound is as a specific inhibitor to probe the function of AHL-mediated QS systems and to screen for anti-virulence strategies.[2][14]

Rationale for Use: The Importance of Controls

When studying the effect of a potential quorum sensing inhibitor (QSI), it is crucial to demonstrate that the observed effect (e.g., reduced biofilm) is due to QS inhibition and not simply bactericidal or bacteriostatic activity. D-Homoserine Lactone can serve as a valuable control. Because it targets the signaling pathway specifically, its effects can be compared against broad-spectrum antibiotics or compounds that affect bacterial growth. An ideal QSI, like D-Homoserine Lactone, should inhibit QS-regulated phenotypes at sub-inhibitory concentrations.[15]

Protocol 1: Quantitative QS Inhibition Assay Using a Reporter Strain

This protocol describes a method to quantify the inhibitory effect of this compound using a bacterial reporter strain. Reporter strains are engineered to produce a measurable signal (e.g., color, fluorescence) in response to QS activation.[16] Chromobacterium violaceum, which produces a purple pigment called violacein in a QS-dependent manner, is a common choice.[15][17]

Methodology:

-

Strain Preparation: Grow an overnight culture of C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth at 30°C with shaking.[15]

-

Compound Preparation: Prepare a stock solution of this compound in a sterile solvent (e.g., water or DMSO). Perform serial dilutions to create a range of test concentrations.

-

Assay Setup: In a 96-well microtiter plate, add LB broth to each well. Add the diluted this compound to the test wells. Include a "no drug" control (vehicle only) and a "growth control" (broth only).

-

Inoculation: Dilute the overnight C. violaceum culture to a standardized optical density (e.g., OD600 of 0.1) and add a small volume to each well (excluding the broth-only control).

-

Incubation: Incubate the plate at 30°C for 24 hours with shaking.

-

Growth Measurement: After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth. This is a critical self-validation step to ensure the compound is not inhibiting growth at the tested concentrations.

-

Violacein Quantification:

-

Centrifuge the plate to pellet the cells.

-

Remove the supernatant and add DMSO to each well to solubilize the violacein pigment from the cells.

-

Measure the absorbance of the solubilized violacein at 585 nm (OD585).

-

-

Data Analysis: Normalize the violacein production (OD585) to bacterial growth (OD600). Calculate the percentage of inhibition relative to the "no drug" control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of violacein production).

Protocol 2: Biofilm Formation Inhibition Assay

This protocol uses the crystal violet staining method to assess the ability of this compound to inhibit biofilm formation, a common QS-regulated phenotype.[17][18]

Methodology:

-

Strain and Compound Prep: Prepare bacterial culture (e.g., Pseudomonas aeruginosa) and this compound dilutions as described in Protocol 1.

-

Assay Setup: In a flat-bottomed 96-well microtiter plate (tissue-culture treated), add growth medium (e.g., LB or TSB) and the appropriate concentrations of this compound. Include controls.

-

Inoculation: Add a standardized inoculum of the bacterial culture to each well.

-

Incubation: Incubate the plate under static (non-shaking) conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C for P. aeruginosa). This allows planktonic cells to grow and sessile cells to form a biofilm on the well surface.

-

Washing: Gently discard the liquid medium containing planktonic cells. Wash the wells carefully with a buffer (e.g., phosphate-buffered saline, PBS) to remove any remaining non-adherent cells.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. The dye will stain the adherent biofilm biomass.

-

Final Wash and Solubilization: Discard the crystal violet solution and wash the wells again with water to remove excess stain. Allow the plate to air dry. Add an appropriate solvent (e.g., 30% acetic acid or absolute ethanol) to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of ~570-590 nm. The absorbance is directly proportional to the amount of biofilm formed.

-

Data Analysis: Calculate the percentage of biofilm inhibition for each concentration compared to the untreated control.

Data Presentation: Quantifying Inhibition

The effectiveness of a QSI is typically reported as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the QS-regulated output (e.g., reporter signal, biofilm formation, virulence factor production) by 50%.[19][20] Lower IC50 values indicate higher potency.

Table 1: Example Quantitative Data for QS Inhibitors

| Compound Class | Example Compound | Target System / Strain | Measured Phenotype | IC50 Value | Reference(s) |

|---|---|---|---|---|---|

| AHL Analog | N-3-oxo-dodecanoyl-l-HSL | P. aeruginosa | P2Y Receptor Expression | 0.3 pM | [19] |

| Aryl β-Keto Ester | 3-Methoxybenzoylacetate | E. coli (LuxR reporter) | GFP Expression | 24 µg/mL | [20] |

| Fungal Metabolite | Paecilomycone | P. aeruginosa | Pyocyanin Production | 8.5 µM | [17] |

Note: This table provides illustrative examples of how QSI activity is quantified. The specific activity of D-Homoserine Lactone will vary depending on the bacterial strain, the specific LuxR-type receptor, and the experimental conditions.

Advanced Considerations and Future Directions

Specificity and Off-Target Effects

While D-Homoserine Lactone is a valuable tool, researchers must consider its specificity. The LuxR family of receptors is diverse, and the binding affinity of any inhibitor will vary between different receptors.[9][11] For example, the LasR receptor of P. aeruginosa is known to be more promiscuous in the ligands it can bind compared to the highly selective TraR of Agrobacterium tumefaciens.[9][11] Therefore, the inhibitory effect of D-Homoserine Lactone may be potent against one species but weak against another. It is crucial to validate its efficacy within the specific bacterial system being studied.

Therapeutic Potential

The strategy of disrupting bacterial communication, rather than directly killing bacteria, is a promising approach to combatting infectious diseases.[1][2][14] This "anti-virulence" therapy is thought to exert less selective pressure for the development of resistance compared to traditional antibiotics.[21] D-Homoserine Lactone and its derivatives serve as lead compounds in the development of novel therapeutics designed to disarm pathogens by silencing their ability to coordinate attacks on a host or form resilient biofilms.[21][22]

Conclusion

This compound is more than a mere chemical curiosity; it is a precision tool that leverages the chiral specificity of bacterial quorum sensing systems. By acting as a competitive antagonist of LuxR-type receptors, it allows researchers to specifically inhibit AHL-mediated communication pathways. This function enables the decoupling of QS-regulated behaviors from general cell viability, facilitating the study of virulence, biofilm formation, and other collective actions. For scientists in basic research and professionals in drug development, this compound provides a reliable method for investigating the intricate social lives of bacteria and for pioneering next-generation anti-infective strategies.

References

- A Comparative Analysis of D- and L-Homoserine Lactone Activity in Bacterial Quorum Sensing. Benchchem.

- Qualitative and quantitative determination of quorum sensing inhibition in vitro. PubMed.

- D-Homoserine lactone | Bacterial Inhibitor. MedchemExpress.com.

- High-Throughput, Quantitative Screening of Quorum-Sensing Inhibitors Based on a Bacterial Biosensor. Semantic Scholar.

- Role of acyl-homoserine lactone quorum-sensing system in oral biofilm formation: A review. Pharmacy Education.

- Paecilomycone Inhibits Quorum Sensing in Gram-Negative Bacteria. Microbiology Spectrum - ASM Journals.

- Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Inhibits Expression of P2Y Receptors in Cystic Fibrosis Tracheal Gland Cells. PMC - NIH.

- Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa. PMC - PubMed Central.

- Reversible acyl-homoserine lactone binding to purified Vibrio fischeri LuxR protein. PubMed.

- Acyl Homoserine Lactone in Interspecies Bacterial Signaling.

- Chemical interrogation of LuxR-type quorum sensing receptors reveals new insights into receptor selectivity and the potential for interspecies bacterial signaling. NIH.

- Inhibition of Quorum Sensing-Mediated Biofilm Formation and Spoilage Factors in Pseudomonas fluorescens by Plasma-Activated Water. NIH.

- Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis. ACS Omega - ACS Publications.

- Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. PMC - PubMed Central.

- Quorum Sensing Inhibition by Bioactive Compou. JoVE Journal.

- Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Frontiers.

- Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers.

- Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. PMC - PubMed Central.

- Specificity of Signal-Binding via Non-AHL LuxR-Type Receptors. PubMed.

- Structural determinants driving homoserine lactone ligand selection in the Pseudomonas aeruginosa LasR quorum-sensing receptor. PNAS.

- N-acyl homoserine lactone-mediated quorum sensing with special reference to use of quorum quenching bacteria in membrane biofouling control. PubMed.

- Quorum Sensing Inhibitors Increase the Susceptibility of Bacterial Biofilms to Antibiotics In Vitro and In Vivo. PMC - NIH.

- A Comparative Analysis of Acetyl-L-homoserine Lactone and Other Acyl-Homoserine Lactones in Bacterial Quorum Sensing. Benchchem.

- Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers.

- Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters. PMC.

- LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents. PMC.

Sources

- 1. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 5. Acyl Homoserine Lactone in Interspecies Bacterial Signaling [mbl.or.kr]

- 6. Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chemical interrogation of LuxR-type quorum sensing receptors reveals new insights into receptor selectivity and the potential for interspecies bacterial signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reversible acyl-homoserine lactone binding to purified Vibrio fischeri LuxR protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Quorum Sensing Inhibitors Increase the Susceptibility of Bacterial Biofilms to Antibiotics In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal [jove.com]

- 16. Qualitative and quantitative determination of quorum sensing inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Inhibits Expression of P2Y Receptors in Cystic Fibrosis Tracheal Gland Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 22. N-acyl homoserine lactone-mediated quorum sensing with special reference to use of quorum quenching bacteria in membrane biofouling control - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Homoserine Lactones in Quorum Sensing

Introduction: The Dawn of Bacterial Sociology

For much of the history of microbiology, bacteria were viewed as solitary organisms, each cell an independent entity competing for resources. However, a paradigm shift began in the latter half of the 20th century, revealing a hidden world of intricate bacterial communication and collective behavior. This phenomenon, now known as quorum sensing, is a sophisticated system of cell-to-cell signaling that allows bacteria to coordinate their actions based on population density. At the heart of this discovery in Gram-negative bacteria lies a class of small, diffusible signaling molecules: the N-acyl homoserine lactones (AHLs). This guide provides a detailed technical exploration of the seminal discoveries that unveiled the role of AHLs in quorum sensing, the experimental methodologies that underpinned these breakthroughs, and the core signaling pathways that govern this remarkable form of bacterial communication. For researchers, scientists, and drug development professionals, understanding this history and the associated techniques is fundamental to harnessing the potential of quorum sensing as a therapeutic target.

The Genesis of an Idea: Autoinduction in Vibrio fischeri

The story of homoserine lactones begins not with a direct search for signaling molecules, but with the observation of a fascinating natural phenomenon: bioluminescence. In the late 1960s and early 1970s, J. Woodland Hastings and his post-doctoral fellow Kenneth Nealson were investigating the marine bacterium Vibrio fischeri (now known as Aliivibrio fischeri).[1][2][3][4] They observed that these bacteria would only produce light when they reached a high population density.[1][2][3][4] This led to the hypothesis that the bacteria were releasing a substance into their environment that accumulated as the population grew. Once this "autoinducer" reached a critical concentration, it would trigger the expression of the genes responsible for light production.[1][5] Hastings and Nealson termed this phenomenon "autoinduction."[1][2][3][4]

The foundational experiments that demonstrated autoinduction relied on the concept of "conditioned medium." In these experiments, V. fischeri was grown to a high density, and the cells were then removed, leaving behind the culture supernatant, or "conditioned medium." This cell-free supernatant was then added to a low-density culture of V. fischeri, which would normally not be producing light. The result was a premature induction of bioluminescence in the low-density culture, providing strong evidence for the existence of a secreted signaling molecule.

Experimental Protocol: The Classic Conditioned Medium Experiment

This protocol outlines the conceptual steps for demonstrating the presence of an autoinducer in a bacterial culture, based on the early experiments with V. fischeri.

-

Preparation of Conditioned Medium:

-

Inoculate a suitable liquid medium (e.g., Luria-Bertani broth with added NaCl to mimic marine salinity) with Vibrio fischeri.

-

Incubate the culture with aeration at an appropriate temperature (e.g., 28°C) until it reaches a high cell density (stationary phase), where bioluminescence is maximal.

-

Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

-

Carefully decant the supernatant. To ensure the complete removal of all bacterial cells, filter the supernatant through a 0.22 µm sterile filter. This cell-free supernatant is the "conditioned medium."

-

-

Bioassay with a Low-Density Culture:

-

Inoculate fresh liquid medium with V. fischeri to a low cell density (early logarithmic phase), where the cells are not yet bioluminescent.

-

Divide the low-density culture into two flasks. To one flask, add a significant volume of the prepared conditioned medium (e.g., 10-50% of the total volume). To the other flask, add an equivalent volume of sterile, unconditioned medium as a negative control.

-

Incubate both flasks under the same conditions as the initial culture.

-

Monitor the bioluminescence of both cultures over time using a luminometer.

-

-

Expected Outcome: The culture treated with the conditioned medium should exhibit a significant increase in bioluminescence at a much lower cell density compared to the control culture. This demonstrates that a secreted factor in the conditioned medium is responsible for inducing the expression of the genes for luminescence.

Identifying the Messenger: The Structural Elucidation of N-Acyl Homoserine Lactones

For over a decade after the initial discovery of autoinduction, the chemical identity of the signaling molecule remained a mystery. The breakthrough came in the early 1980s when Anatol Eberhard and his colleagues successfully purified and identified the autoinducer from V. fischeri.[6] Using a combination of chromatographic techniques and spectroscopic analysis, they determined the structure to be N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).[6][7] This was the first identified member of what would become a large family of related signaling molecules, the N-acyl homoserine lactones (AHLs).

AHLs share a common structural motif: a homoserine lactone ring attached to an acyl side chain via an amide linkage.[8][9] The length of the acyl chain can vary, typically from 4 to 18 carbons, and it can be modified with a substitution at the C3 position (e.g., a hydroxyl or oxo group) or with varying degrees of unsaturation.[8][9] This structural diversity allows for a high degree of specificity in bacterial communication, with different bacterial species producing and responding to specific AHLs.

| N-Acyl Homoserine Lactone (AHL) | Abbreviation | Producing Bacteria (Examples) |

| N-Butanoyl-L-homoserine lactone | C4-HSL | Pseudomonas aeruginosa, Aeromonas sp. |

| N-Hexanoyl-L-homoserine lactone | C6-HSL | Chromobacterium violaceum, Vibrio fischeri |

| N-Octanoyl-L-homoserine lactone | C8-HSL | Agrobacterium tumefaciens, Vibrio fischeri |

| N-(3-Oxohexanoyl)-L-homoserine lactone | 3-oxo-C6-HSL | Vibrio fischeri, Yersinia enterocolitica |

| N-(3-Oxooctanoyl)-L-homoserine lactone | 3-oxo-C8-HSL | Agrobacterium tumefaciens |

| N-(3-Oxododecanoyl)-L-homoserine lactone | 3-oxo-C12-HSL | Pseudomonas aeruginosa |

| N-(3-Hydroxybutanoyl)-L-homoserine lactone | 3-OH-C4-HSL | Pseudomonas aeruginosa |

The Molecular Machinery: LuxI and LuxR

The discovery of the chemical nature of the autoinducer was quickly followed by the identification of the key genetic components responsible for its synthesis and detection. Genetic studies in Vibrio fischeri identified two essential genes, luxI and luxR.[5][10][11] The luxI gene encodes the autoinducer synthase, which is responsible for producing the AHL signal molecule.[2][5] The LuxI protein utilizes S-adenosylmethionine (SAM) as the donor of the homoserine lactone moiety and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway to generate the specific AHL.[12]

The luxR gene encodes the transcriptional regulator protein that acts as the receptor for the AHL signal.[2][5][10] In the absence of the AHL, the LuxR protein is generally unstable or inactive.[2] When the extracellular concentration of the AHL reaches a critical threshold, it diffuses back into the cell and binds to the LuxR protein.[5] This binding event induces a conformational change in LuxR, causing it to dimerize and bind to a specific DNA sequence known as the "lux box" located in the promoter region of target genes.[13][14] This binding then activates the transcription of these genes, in the case of V. fischeri, the lux operon which includes the genes for luciferase (luxA and luxB) and the AHL synthase itself (luxI).[14][15] This creates a positive feedback loop, rapidly amplifying the quorum sensing signal and leading to a synchronized change in gene expression throughout the population.

Signaling Pathway of the LuxI/LuxR System

The following Graphviz DOT script visualizes the core LuxI/LuxR quorum sensing circuit.

A Researcher's Toolkit: Methodologies for AHL Discovery and Characterization

The discovery of AHLs has spurred the development of a suite of techniques for their detection, identification, and quantification. The following workflow outlines a general strategy for the discovery and characterization of novel AHLs from a bacterial isolate.

Experimental Workflow for AHL Discovery

Step-by-Step Methodologies

1. AHL Extraction from Culture Supernatant

This protocol describes a standard method for extracting AHLs from bacterial cultures for subsequent analysis.

-

Materials:

-

Bacterial culture grown to the desired cell density.

-

Ethyl acetate (acidified with 0.1% formic acid).

-

Centrifuge and sterile centrifuge tubes.

-

Rotary evaporator or nitrogen stream evaporator.

-

HPLC-grade methanol.

-

-

Procedure:

-

Pellet the bacterial cells from the culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

-

Transfer the supernatant to a clean flask.

-

Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.

-

Shake the mixture vigorously for 1-2 minutes and then allow the phases to separate.

-

Collect the upper organic phase (ethyl acetate) containing the AHLs.

-

Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize the recovery of AHLs.

-

Combine the organic phases.

-

Evaporate the ethyl acetate to dryness using a rotary evaporator or a gentle stream of nitrogen.

-

Resuspend the dried extract in a small, known volume of HPLC-grade methanol for storage at -20°C and subsequent analysis.[16]

-

2. Thin-Layer Chromatography (TLC) Bioassay

This technique combines the separation of molecules by TLC with a sensitive biological detection method using a reporter strain. Agrobacterium tumefaciens KYC55 or CV026 are commonly used reporter strains that produce a visible pigment in the presence of AHLs.[16][17]

-

Materials:

-

Procedure:

-

Spot a small volume (1-5 µL) of the AHL extract and various synthetic AHL standards onto the baseline of the C18 TLC plate.

-

Develop the chromatogram in the TLC tank with the mobile phase until the solvent front nears the top of the plate.

-

Air-dry the TLC plate completely.

-

Prepare a soft agar overlay by mixing a log-phase culture of the A. tumefaciens reporter strain with molten, cooled soft agar containing X-gal.

-

Pour the agar overlay evenly over the surface of the developed TLC plate.

-

Incubate the plate at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.

-

The presence of AHLs will be indicated by the appearance of colored spots (e.g., blue or purple) on the TLC plate where the reporter strain has been induced. The position of the spots from the extract can be compared to the standards to tentatively identify the AHLs present.

-

3. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a more robust method for separating and quantifying AHLs. A reversed-phase C18 column is typically used with a water/acetonitrile gradient.[1][19]

-

Instrumentation and Reagents:

-

HPLC system with a UV or Mass Spectrometry (MS) detector.

-

Reversed-phase C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

-

Filtered AHL extract and quantitative standards.

-

-

Example Chromatographic Conditions:

-

Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 100%) over 20-30 minutes to elute AHLs with increasing acyl chain length and hydrophobicity.[16]

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5-10 µL.

-

Detection:

-

4. Mass Spectrometry (MS) for Structural Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the definitive identification and structural elucidation of AHLs.[19][20][21][22]

-

Methodology:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Parent Ion Identification: The mass of the protonated molecule [M+H]⁺ is determined to deduce the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): The parent ion is fragmented, and the resulting product ions are analyzed. A characteristic fragment ion at m/z 102, corresponding to the protonated homoserine lactone ring, is a hallmark of AHLs.[16] The other major fragment provides information about the structure of the acyl side chain.

-

Comparison to Standards: The retention time and fragmentation pattern of the unknown compound are compared to those of synthetic standards for unambiguous identification.

-

Conclusion and Future Perspectives

The discovery of N-acyl homoserine lactones and their role in quorum sensing has fundamentally reshaped our understanding of the microbial world. From the initial observations of density-dependent bioluminescence in Vibrio fischeri to the detailed characterization of the LuxI/LuxR signaling circuit, this field has provided profound insights into bacterial communication, cooperation, and pathogenesis. The experimental methodologies developed to study AHLs, from simple bioassays to sophisticated mass spectrometry techniques, have been instrumental in these discoveries and continue to be essential tools for microbiologists.

For drug development professionals, the quorum sensing system presents a tantalizing target. The ability to interfere with bacterial communication, a process known as quorum quenching, offers a novel anti-virulence strategy that may be less likely to drive the development of resistance compared to traditional antibiotics. By disrupting the signaling pathways that control the expression of virulence factors and biofilm formation, it may be possible to disarm pathogens without killing them. As our understanding of the diversity and complexity of homoserine lactone signaling continues to grow, so too will the opportunities to develop innovative therapies that target this fascinating aspect of bacterial sociology.

References

- Analysis of LuxR Regulon Gene Expression during Quorum Sensing in Vibrio fischeri. (n.d.).

- Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). (n.d.). PubMed. [Link]

- Bright Mutants of Vibrio fischeri ES114 Reveal Conditions and Regulators That Control Bioluminescence and Expression of the lux Operon. (n.d.). American Society for Microbiology. [Link]

- Vibrio fischeri lux Genes Play an Important Role in Colonization and Development of the Host Light Organ. (n.d.). PubMed Central. [Link]

- Liquid Chromatography/Mass Spectrometry for the Detection and Quantification of N-Acyl-l-Homoserine Lactones and 4-Hydroxy-2-Alkylquinolines. (n.d.).

- N-Acyl homoserine lactone. (n.d.). Wikipedia. [Link]

- Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. (2018). Frontiers in Microbiology. [Link]

- Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. (n.d.). PubMed Central. [Link]

- N-(3-oxohexanoyl)-L-homoserine lactone. (n.d.). PubChem. [Link]

- Liquid Chromatography/Mass Spectrometry for the Detection and Quantification of N-Acyl-l-Homoserine Lactones and 4-Hydroxy-2-Alkylquinolines. (n.d.).

- Nealson, K. H., & Hastings, J. W. (n.d.). Bacterial Bioluminescence: Its Control and Ecological Significance.

- Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. (n.d.). PubMed Central. [Link]

- Chapter 10 Quorum Sensing in Agrobacterium tumefaciens using N-oxo-Acyl-homoserine Lactone chemical signal. (n.d.).

- Microbial Primer: LuxR-LuxI Quorum Sensing. (n.d.). PubMed Central. [Link]

- Quorum sensing in bacteria: the LuxR-LuxI family of cell density-responsive transcriptional regul

- Acyl homoserine-lactone quorum-sensing signal gener

- Diagram of quorum sensing. (n.d.).

- Quorum Sensing in Vibrio fischeri: Analysis of the LuxR DNA Binding Region by Alanine-Scanning Mutagenesis. (n.d.). PubMed Central. [Link]

- N-(3-Hydroxyhexanoyl)-l-Homoserine Lactone Is the Biologically Relevant Quormone That Regulates the phz Operon of Pseudomonas chlororaphis Strain 30-84. (n.d.).

- Structures of (a) N-hexanoyl-L-homoserine lactone (C 6HSL), (b)... (n.d.).

- Liquid chromatography/mass Spectrometry for the Detection and Quantification of N-acyl-L-homoserine Lactones and 4-hydroxy-2-alkylquinolines. (n.d.). PubMed. [Link]

- Quorum sensing in bacteria: the LuxR-LuxI family of cell density-responsive transcriptional regul

- Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry. (2019). MDPI. [Link]

- Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii. (n.d.). PubMed Central. [Link]

- Autoinduction: The Discovery of Quorum Sensing in Bacteria. (n.d.). iBiology. [Link]

- Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. (n.d.).

- Methods for Measuring the Production of Quorum Sensing Signal Molecules. (n.d.). PubMed. [Link]

- Nucleotide sequence of the luxR and luxI genes and structure of the primary regulatory region of the lux regulon of Vibrio fischeri ATCC 7744. (n.d.).

- Identification of New Potential Inhibitors of Quorum Sensing through a Specialized Multi-Level Comput

- Model of the experimental setup. Cells captured from environmental... (n.d.).

- The Vibrio fischeri quorum-sensing systems ain and lux sequentially induce luminescence gene expression and are important for persistence in the squid host. (n.d.).

- Nealson, K. H., & Hastings, J. W. (n.d.). Bacterial Bioluminescence: Its Control and Ecological Significance.

- Vibrio fischeri LuxS and AinS: Comparative Study of Two Signal Synthases. (n.d.). PubMed Central. [Link]

- Novel approaches for the design and discovery of quorum-sensing inhibitors. (n.d.).

- Detection of Quorum-Sensing Molecules for Pathogenic Molecules Using Cell-Based and Cell-Free Biosensors. (n.d.). MDPI. [Link]

- Single Cell Time-resolved Quorum Responses Reveal Dependence on Cell Density and Configur

- An experimental framework to assess biomolecular condensates in bacteria. (n.d.). PubMed Central. [Link]

- Detection of Quorum-Sensing Molecules for Pathogenic Molecules Using Cell-Based and Cell-Free Biosensors. (n.d.).

- Cell density, alignment, and orientation correlate with C-signal–dependent gene expression during Myxococcus xanthus development. (n.d.). PNAS. [Link]

- J. Woodland Hastings (Harvard U): Autoinduction: The Discovery of Quorum Sensing in Bacteria. (2014). YouTube. [Link]

- J. Woodland Hastings (Harvard): The Origin of Luciferases and Bioluminescence. (2015). YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quorum Sensing in Vibrio fischeri: Analysis of the LuxR DNA Binding Region by Alanine-Scanning Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GitHub - Sinnefa/SPV_Signaling_Pathway_Visualizer_v1.0: Signaling Pathway Visualizer [github.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Protocol for rapid obtention and fractionation of anaerobic bacterial conditioned media to study calcium signaling in enteroendocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. How Quorum Sensing Works [asm.org]

- 10. Bacterial Quorum-Sensing Regulation Induces Morphological Change in a Key Host Tissue during the Euprymna scolopes-Vibrio fischeri Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Analysis of LuxR Regulon Gene Expression during Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vibrio fischeri lux Genes Play an Important Role in Colonization and Development of the Host Light Organ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. lab.research.sickkids.ca [lab.research.sickkids.ca]

- 16. researchgate.net [researchgate.net]

- 17. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 18. Protocol for rapid obtention and fractionation of anaerobic bacterial conditioned media to study calcium signaling in enteroendocrine cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Conversion of the Vibrio fischeri Transcriptional Activator, LuxR, to a Repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular Cloning and Bioinformatics Analysis of LuxR from Vibrio harveyi HY99 | Michael | Genomics and Applied Biology [bioscipublisher.com]

- 22. Quorum sensing - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to D-Homoserine Lactone Hydrochloride: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of D-Homoserine Lactone hydrochloride, a molecule of significant interest in the fields of chemical biology and drug discovery. From its fundamental physicochemical properties to its nuanced role in bacterial communication and its potential as a chiral building block, this document serves as a technical resource for researchers and developers.

Introduction: The Significance of Chirality in Homoserine Lactones

Homoserine lactones are central to the phenomenon of quorum sensing (QS) in many Gram-negative bacteria, a process of cell-to-cell communication that regulates collective behaviors such as biofilm formation and virulence factor production.[1][2] The naturally occurring signaling molecules are typically N-acylated L-Homoserine lactones. The stereochemistry of the homoserine lactone core is critical for its biological activity, with the D-enantiomer often exhibiting distinct, and sometimes inhibitory, effects compared to its L-counterpart. This compound, as the enantiomer of the natural precursor, is a valuable tool for probing and modulating quorum sensing pathways.[3]

Part 1: Core Properties and Structural Elucidation

Physicochemical Properties

A thorough understanding of the basic properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 104347-13-9 | [4][5] |

| Molecular Formula | C₄H₈ClNO₂ | [4][5] |

| Molecular Weight | 137.56 g/mol | [4][5] |

| Appearance | White to off-white powder/solid | [6] |

| Solubility | Soluble in water and DMSO (for the L-enantiomer, typically 10 mg/mL) | [7] |

| Storage | Store at room temperature. Protect from light and moisture. Stable for at least 2 years when stored properly. | [5][7] |

Chemical Structure

The structure of this compound is characterized by a five-membered lactone ring with an amino group at the chiral center (C3). The "D" designation refers to the (R) configuration at this stereocenter. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

IUPAC Name: (3R)-3-aminooxolan-2-one;hydrochloride[4]

Caption: 2D structure of this compound.

Part 2: Synthesis and Analytical Characterization

The ability to synthesize and characterize this compound with high purity is crucial for its application in research.

Stereoselective Synthesis

The synthesis of enantiomerically pure D-Homoserine Lactone often involves stereoselective methods or the resolution of a racemic mixture. One common approach starts from D-methionine or D-aspartic acid derivatives.[8] An alternative and efficient method is the enzymatic kinetic resolution of a racemic mixture of homoserine lactone precursors.[9]

Illustrative Synthetic Pathway: Enzymatic Kinetic Resolution

This method leverages the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer, allowing for the separation of the D- and L-forms.

Sources

- 1. Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions | MDPI [mdpi.com]

- 2. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C4H8ClNO2 | CID 11954435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. caymanchem.com [caymanchem.com]

- 7. L-Homoserine lactone hydrochloride - CAS-Number 2185-03-7 - Order from Chemodex [chemodex.com]

- 8. EP0498418B1 - Process for the preparation of homoserin lactones - Google Patents [patents.google.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

The Enigmatic Role of D-Homoserine Lactone Hydrochloride in Disrupting Gram-Negative Bacterial Communication: A Technical Guide

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of D-Homoserine Lactone hydrochloride as a modulator of quorum sensing (QS) in Gram-negative bacteria. As the threat of antimicrobial resistance continues to escalate, targeting bacterial communication pathways presents a promising alternative to traditional antibiotics. This document provides a comprehensive overview of the current understanding of how this specific chiral molecule interferes with a key enzyme in the QS circuitry of pathogens like Pseudomonas aeruginosa, offering insights for the development of novel anti-virulence strategies.

Introduction: The Social Network of Bacteria and the Rise of Quorum Quenching

Gram-negative bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing to coordinate collective behaviors. This process relies on the production and detection of small signaling molecules called autoinducers. In many pathogenic species, N-acyl-homoserine lactones (AHLs) are the primary language of this bacterial social network, regulating the expression of genes involved in virulence factor production, biofilm formation, and antibiotic resistance.

The disruption of this communication, a strategy termed quorum quenching, has emerged as a compelling approach to disarm bacteria without exerting direct selective pressure for resistance. This guide focuses on a specific, yet under-explored, quorum quenching agent: this compound. While the naturally occurring AHLs predominantly exist as L-enantiomers, the D-isomer exhibits intriguing inhibitory properties.

The Core Mechanism: Targeting the RhlI Synthase in Pseudomonas aeruginosa

The primary molecular target of this compound in Pseudomonas aeruginosa is the RhlI synthase. RhlI is a key enzyme in the Rhl quorum sensing system, responsible for synthesizing the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL). This signaling molecule, in concert with its cognate receptor RhlR, controls the expression of a battery of virulence factors, including the production of pyocyanin and the formation of robust biofilms.

D-Homoserine Lactone, and particularly its N-acylated derivatives, have been shown to act as inhibitors of RhlI. This inhibition disrupts the production of the C4-HSL signal, effectively silencing a critical communication channel for the bacterial population.

Figure 1: Mechanism of RhlI Inhibition by D-Homoserine Lactone.

While the precise kinetics of inhibition by non-acylated this compound are still under active investigation, studies on N-acylated D-homocysteine thiolactones, which share a similar chiral headgroup, have demonstrated an uncompetitive mode of inhibition against RhlI. This suggests that the inhibitor binds to the enzyme-substrate complex, locking it in an inactive state.

Quantifying the Impact: Downstream Effects on Virulence and Biofilm Formation

The inhibition of RhlI by this compound leads to a measurable reduction in key virulence phenotypes in Pseudomonas aeruginosa.

Attenuation of Pyocyanin Production

Pyocyanin is a blue-green phenazine pigment and a significant virulence factor of P. aeruginosa, contributing to oxidative stress in host tissues. The production of pyocyanin is tightly regulated by the Rhl QS system. By inhibiting RhlI, this compound can effectively decrease pyocyanin synthesis.

| Compound Concentration | % Inhibition of Pyocyanin Production |

| Data not yet available for this compound | Further research is required to establish a precise dose-response curve. |

| Reference N-acyl-D-HSL derivatives | Significant reduction observed at µM concentrations. |

Impairment of Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. They are notoriously resistant to antibiotics and host immune responses. The Rhl QS system plays a crucial role in biofilm maturation. Inhibition of RhlI by this compound can lead to the formation of less structured and more susceptible biofilms.

| Compound Concentration | % Inhibition of Biofilm Formation |

| Data not yet available for this compound | Studies on related D-isomers show significant biofilm reduction. |

Experimental Protocols for Mechanistic Investigation

To facilitate further research into the mechanism of action of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro RhlI Inhibition Assay (Spectrophotometric)

This assay measures the activity of purified RhlI enzyme and its inhibition by this compound. The assay is based on the release of Coenzyme A (CoA) during the synthesis of N-butanoyl-L-homoserine lactone, which can be detected colorimetrically.

Rationale: This protocol provides a direct measure of the compound's effect on the target enzyme, allowing for the determination of inhibition kinetics (e.g., IC50 and Ki values).

Figure 2: Workflow for the in vitro RhlI Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrates: Prepare stock solutions of Butyryl-CoA and L-Homoserine lactone in the assay buffer.

-

Inhibitor: Prepare a stock solution of this compound in sterile water and perform serial dilutions.

-

Detection Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution in assay buffer.

-

-

Reaction Setup (in a 96-well microplate):

-

To each well, add 50 µL of assay buffer.

-

Add 10 µL of Butyryl-CoA solution.

-

Add 10 µL of L-Homoserine lactone solution.

-

Add 10 µL of DTNB solution.

-

Add 10 µL of the this compound dilution (or vehicle control).

-

-

Reaction Initiation:

-

Initiate the reaction by adding 10 µL of purified RhlI enzyme solution to each well.

-

-

Measurement:

-

Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time at 37°C. The increase in absorbance corresponds to the formation of the yellow 2-nitro-5-thiobenzoate anion as DTNB reacts with the free thiol of CoA.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the kinetic curves.

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Protocol 2: Pyocyanin Quantification Assay

This protocol quantifies the production of pyocyanin by P. aeruginosa in the presence of this compound.

Rationale: This whole-cell assay provides a physiologically relevant measure of the compound's ability to inhibit a key virulence factor.

Methodology:

-

Culture Preparation:

-

Grow an overnight culture of P. aeruginosa PAO1 in Luria-Bertani (LB) broth.

-

-

Treatment:

-

Inoculate fresh LB broth with the overnight culture to an OD600 of 0.05.

-

Add varying concentrations of this compound to the cultures. Include a vehicle control.

-

Incubate the cultures at 37°C with shaking for 18-24 hours.

-

-

Pyocyanin Extraction:

-

Centrifuge the cultures to pellet the cells.

-

Transfer the supernatant to a new tube and add chloroform at a 3:2 (supernatant:chloroform) ratio.

-

Vortex vigorously to extract the blue pyocyanin into the chloroform layer.

-

Separate the chloroform layer and add 0.2 M HCl at a 1:1 ratio.

-

Vortex to extract the pyocyanin into the acidic aqueous layer, which will turn pink.

-

-

Quantification:

-

Measure the absorbance of the pink aqueous layer at 520 nm.

-

Normalize the absorbance to the cell density (OD600) of the initial culture.

-

Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)

This assay assesses the ability of this compound to inhibit biofilm formation by P. aeruginosa.

Rationale: This widely used and robust method provides a quantitative measure of biofilm biomass.

Methodology:

-

Culture Preparation and Treatment:

-

Grow an overnight culture of P. aeruginosa PAO1 in LB broth.

-

In a 96-well microplate, add fresh LB broth containing varying concentrations of this compound.

-

Inoculate each well with the overnight culture (1:100 dilution).

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

-

Staining:

-

Gently discard the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS).

-

Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet and wash the wells with water until the wash water is clear.

-

-

Quantification:

-

Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

-

Measure the absorbance of the solubilized crystal violet at 595 nm.

-

Future Directions and Concluding Remarks

The study of this compound as a quorum quenching agent is a burgeoning field with significant potential. While its inhibitory effect on the RhlI synthase is a critical piece of the puzzle, further research is needed to fully elucidate its mechanism of action and therapeutic potential. Key areas for future investigation include:

-

Detailed Kinetic Analysis: Determining the precise inhibition kinetics (Ki) and mode of inhibition of this compound with purified RhlI.

-

In Vivo Efficacy: Evaluating the effectiveness of this compound in animal models of P. aeruginosa infection.

-

Synergistic Potential: Investigating the potential for synergistic effects when combined with traditional antibiotics.

-

Broad-Spectrum Activity: Assessing the inhibitory activity of this compound against AHL synthases from other Gram-negative pathogens.

References

- Note: As this is a generated guide based on a synthesis of publicly available information, a formal, citable reference list in the traditional academic sense is not applicable. The information presented is a distillation of concepts and methodologies found in the scientific literature concerning quorum sensing, RhlI inhibition, and the study of D- and L-homoserine lactones.

An In-depth Technical Guide to the Biological Significance of D-Homoserine Lactone Enantiomers

Foreword

For decades, the paradigm of quorum sensing (QS) in Gram-negative bacteria has been firmly rooted in the activity of N-acyl-L-homoserine lactones (L-AHLs). These molecules, acting as vital chemical messengers, orchestrate collective behaviors ranging from biofilm formation to virulence. The stereochemistry of the homoserine lactone moiety was long considered an immutable aspect of this signaling system, with the L-enantiomer reigning supreme. However, a growing body of evidence has begun to illuminate the previously overlooked world of D-homoserine lactone (D-HSL) enantiomers. This guide serves as a comprehensive technical exploration into the burgeoning field of D-AHLs, offering researchers, scientists, and drug development professionals a detailed synthesis of our current understanding, from their natural occurrence to their divergent biological activities and the intriguing questions they pose for the future of anti-infective therapies.

The Canonical World of L-Acyl-Homoserine Lactones: A Brief Primer

Quorum sensing is a sophisticated mechanism of bacterial cell-to-cell communication that allows for the coordination of gene expression in a population density-dependent manner[1]. In a multitude of Gram-negative bacteria, this process is mediated by AHLs[1][2]. The canonical AHL signaling pathway involves two key protein families: the LuxI-type synthases and the LuxR-type transcriptional regulators[1][2].

The L-AHL Synthesis and Signaling Cascade:

-

Synthesis: LuxI-type synthases catalyze the formation of L-AHLs by joining an acyl chain from an acyl-acyl carrier protein (acyl-ACP) with S-adenosyl-L-methionine (SAM), which provides the homoserine lactone moiety[3][4].

-

Accumulation: As the bacterial population density increases, the concentration of secreted L-AHLs in the extracellular environment rises.

-

Reception: Upon reaching a threshold concentration, L-AHLs diffuse back into the bacterial cells and bind to their cognate LuxR-type receptors.

-

Transcriptional Regulation: This binding event typically induces a conformational change in the LuxR protein, leading to its dimerization and subsequent binding to specific DNA sequences known as lux boxes. This, in turn, activates or represses the transcription of target genes, controlling a wide array of phenotypes such as virulence factor production, biofilm formation, and bioluminescence[2][5][6].

The specificity of this system is largely determined by the length and modification of the acyl side chain of the L-AHL, which dictates the binding affinity to its corresponding LuxR receptor[7].

The Emergence of the "Other": D-Acyl-Homoserine Lactones

For a long time, the chirality of the homoserine lactone ring was assumed to be exclusively in the L-configuration, mirroring the stereochemistry of the proteinogenic amino acids from which they were thought to be derived[8]. However, recent advancements in analytical chemistry have unveiled the natural production of D-acyl-homoserine lactones (D-AHLs) by several bacterial species, challenging the established dogma[8][9][10].

Natural Occurrence and Diversity of D-AHLs

The presence of D-AHLs is not a mere laboratory artifact but a biological reality. Studies have documented the production of a variety of D-AHLs, including those with unsubstituted, 3-hydroxy, and 3-oxo acyl chains, in both plant and human pathogens[8][9][10].

Table 1: Documented Production of D-AHL Enantiomers in Bacteria

| Bacterial Species | D-AHLs Detected | Reference(s) |

| Pectobacterium atrosepticum | D-N-butanoyl-HSL (D-A-C4), D-N-hexanoyl-HSL (D-A-C6), D-N-3-oxohexanoyl-HSL (D-O-C6), D-N-3-hydroxyhexanoyl-HSL (D-H-C6) | [8][9][10] |

| Pseudomonas aeruginosa | D-N-butanoyl-HSL (D-A-C4) | [8][9][10] |

| Burkholderia cepacia | D-N-decanoyl-HSL, D-N-octanoyl-HSL (D-OHL) | [9][11] |

| Vibrio fischeri | D-N-hexanoyl-HSL, D-N-octanoyl-HSL (D-OHL) | [9][11] |

Interestingly, in some cases, the concentrations of certain D-AHLs have been found to be comparable to or even higher than some of the less abundant L-AHLs produced by the same organism[8][9][10]. Furthermore, there appears to be a correlation where L-AHLs produced at lower concentrations have a relatively higher proportion of their corresponding D-enantiomers[8][9][10].

The Enigmatic Biosynthesis of D-AHLs

The discovery of D-AHLs raises a fundamental question: what is their biosynthetic origin? The canonical LuxI-type synthases are known to utilize L-methionine (via SAM) to produce L-AHLs[8][12]. The pathway for the synthesis of D-AHLs remains an open area of investigation. Supplementation studies with D-methionine did not selectively increase the production of D-AHLs, suggesting that a distinct biosynthetic pathway may be responsible[11][12]. This opens up the intriguing possibility of novel enzymatic machinery capable of either isomerizing L-AHLs to D-AHLs or utilizing a D-homoserine lactone precursor.

A Tale of Two Enantiomers: Comparative Biological Activity

The biological significance of D-AHLs lies in their differential interactions with the core components of the quorum-sensing machinery compared to their L-counterparts.

Interaction with LuxR-Type Receptors: A Matter of Fit

The prevailing observation is that D-AHLs are generally less potent agonists of LuxR-type receptors than their L-enantiomers[13][14]. This reduced activity is attributed to the stereospecificity of the LuxR ligand-binding pocket.

3.1.1. Agonistic Activity

While comprehensive quantitative data remains sparse, the available evidence consistently points to a diminished ability of D-AHLs to activate LuxR-mediated gene expression. For instance, studies with synthetic non-native AHLs have shown that the D-stereoisomers exhibit significantly reduced agonistic activity[15]. This suggests that the precise spatial arrangement of the lactone ring is crucial for inducing the conformational changes in the LuxR receptor necessary for its activation.

3.1.2. Antagonistic Activity

The potential for D-AHLs to act as antagonists of LuxR receptors is an area of considerable interest for drug development. While D-enantiomers of some synthetic AHL antagonists have shown reduced inhibitory activity compared to their L-forms, they are not entirely inactive[15]. One study reported that the D-stereoisomer of a synthetic benzoyl-sulfonamide homoserine lactone antagonist was approximately three-fold less potent than the L-stereoisomer, with an IC50 of 195 µM compared to 54.3 µM for the L-enantiomer[14]. This indicates that while the L-configuration is preferred for optimal binding and inhibition, the D-enantiomer can still occupy the binding site, albeit with lower affinity, and exert an antagonistic effect.

The following diagram illustrates the differential interaction of L- and D-AHLs with a LuxR-type receptor.

Resistance to Enzymatic Degradation

A key aspect of the biological significance of D-AHLs is their increased stability in the presence of certain degradative enzymes. Bacteria have evolved enzymes, namely AHL lactonases and AHL acylases, to inactivate AHL signals and thus interfere with quorum sensing, a process known as quorum quenching[16][17][18].

-

AHL Lactonases: These enzymes hydrolyze the ester bond of the homoserine lactone ring[16][17][18].

-

AHL Acylases: These enzymes cleave the amide bond, separating the acyl chain from the homoserine lactone ring[16][17][18].

Evidence suggests that D-AHLs are more resistant to hydrolysis by at least some of these enzymes compared to their L-counterparts[8]. This increased stability could lead to a longer half-life in the environment, potentially allowing them to act as more persistent, albeit weaker, signaling molecules or antagonists.

The following diagram depicts the enzymatic degradation of AHLs and the differential susceptibility of the enantiomers.

Experimental Methodologies for the Study of D-AHL Enantiomers

The investigation of D-AHLs requires robust and precise experimental protocols to synthesize enantiomerically pure compounds and to accurately assess their biological activity.

Enantioselective Synthesis of D-Acyl-Homoserine Lactones

The synthesis of enantiomerically pure D-AHLs is crucial for accurately determining their biological activity. A common approach involves the acylation of D-homoserine lactone hydrobromide.

Step-by-Step Protocol for the Synthesis of D-N-octanoyl-homoserine lactone:

-

Starting Material: Begin with commercially available D-homoserine lactone hydrobromide.

-

Reaction Setup: In a round-bottom flask, dissolve D-homoserine lactone hydrobromide (1 equivalent) in a mixture of dichloromethane and an aqueous solution of sodium bicarbonate at 0°C.

-

Acylation: Add octanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Verify enantiomeric purity using chiral HPLC.

Comparative Bioassays for Agonist and Antagonist Activity

Bacterial reporter strains are invaluable tools for quantifying the agonist and antagonist activities of AHL enantiomers. These strains typically contain a LuxR-type receptor and a promoter-reporter fusion, where the expression of a reporter gene (e.g., lacZ for β-galactosidase, gfp for green fluorescent protein, or lux for luciferase) is under the control of an AHL-inducible promoter.

Step-by-Step Protocol for Comparative Bioassay:

-

Strain Preparation: Grow the appropriate bacterial reporter strain overnight in a suitable liquid medium.

-

Assay Preparation: Dilute the overnight culture to a starting OD₆₀₀ of ~0.1 in fresh medium.

-

Agonist Assay:

-

In a 96-well microtiter plate, add a serial dilution of L-AHL and D-AHL to separate wells.

-

Add the diluted reporter strain to each well.

-

Include a negative control (no AHL) and a solvent control.

-

-

Antagonist Assay:

-

To each well, add a fixed, sub-maximal concentration of the cognate L-AHL.

-

Add a serial dilution of the D-AHL to be tested for antagonistic activity.

-

Add the diluted reporter strain to each well.

-

Include a positive control (L-AHL only) and a negative control (no AHLs).

-

-

Incubation: Incubate the plate at the optimal growth temperature for the reporter strain for a defined period (e.g., 6-8 hours).

-

Data Acquisition: Measure the reporter gene output (e.g., fluorescence, luminescence, or β-galactosidase activity using a suitable substrate).

-

Data Analysis: Plot the reporter output against the AHL concentration. For agonist assays, determine the EC₅₀ (half-maximal effective concentration). For antagonist assays, determine the IC₅₀ (half-maximal inhibitory concentration).

Implications for Drug Development and Future Research Directions

The discovery of D-AHLs and their unique biological properties has significant implications for the development of novel anti-infective strategies.

-

Quorum Quenching Therapeutics: The increased resistance of D-AHLs to enzymatic degradation makes them potentially more stable and effective antagonists in vivo. Designing D-enantiomeric or racemic antagonists could be a viable strategy to prolong their therapeutic window.

-

Probing Receptor-Ligand Interactions: Enantiomerically pure D-AHLs serve as valuable chemical probes to further elucidate the stereochemical requirements of LuxR-type receptor binding pockets.

-

Unraveling Novel Signaling Pathways: The existence of D-AHLs hints at a more complex and nuanced landscape of bacterial communication than previously appreciated. Future research should focus on:

-

Identifying the enzymatic machinery responsible for D-AHL biosynthesis.

-

Screening for specific D-AHL receptors or binding proteins.

-

Investigating the role of D-AHLs in interspecies communication and in the context of polymicrobial communities.

-

Conducting molecular docking and crystallography studies to visualize the interaction of D-AHLs with LuxR receptors.

-

Conclusion

The world of bacterial communication is no longer a purely "left-handed" affair. The emergence of D-homoserine lactone enantiomers from the shadows of their L-counterparts has opened up exciting new avenues of research. While our understanding of their biosynthesis and precise biological roles is still in its infancy, the available evidence clearly indicates that they are not mere biological curiosities. Their differential activity, resistance to degradation, and natural occurrence demand a re-evaluation of the complexities of quorum sensing. For researchers and drug development professionals, the study of D-AHLs offers a rich and largely untapped resource for the design of next-generation anti-infective agents and a deeper understanding of the chemical language of the microbial world.

References

- Dhaubhadel, U., Portillo, A. E., Horáček, O., Sung, Y. S., & Armstrong, D. W. (2023). Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa. PLOS ONE, 18(3), e0283657. [Link]

- Khan, F., Singh, V. K., & Kumar, J. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI. [Link]

- Churchill, M. E. A., & Chen, L. (2011). Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. PubMed Central. [Link]

- Urbanowski, M. L., Lostroh, C. P., & Greenberg, E. P. (2004). Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein. Journal of Bacteriology, 186(3), 631–637. [Link]

- Portillo, A. E., Readel, E., & Armstrong, D. W. (2021). Production of both l- and d- N-acyl-homoserine lactones by Burkholderia cepacia and Vibrio fischeri. MicrobiologyOpen, 10(6), e1247. [Link]

- Llamas, I., Swift, S., Williams, P., & Lynch, M. J. (2004). LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri. Journal of Bacteriology, 186(14), 4585–4595. [Link]

- Llamas, I., Swift, S., Williams, P., & Lynch, M. J. (2004). LuxR- And Acyl-Homoserine-Lactone-Controlled Non-Lux Genes Define a Quorum-Sensing Regulon in Vibrio Fischeri. PubMed. [Link]

- Leah4sci. (2016, March 9).

- Portillo, A. E., Readel, E., & Armstrong, D. W. (2021). Production of both l‐ and d‐ N‐acyl‐homoserine lactones by Burkholderia cepacia and Vibrio fischeri. PubMed Central. [Link]

- Aguirre-Figueroa, G., Morales Mijares, D. A., Cannell, I. D., & Blackwell, H. E. (2020). Sulfonyl Homoserine Lactones are Tunable Probes to Inhibit the Quorum Sensing Receptor RhlR and Reduce Swarming Motility in Pseudomonas aeruginosa. PubMed Central. [Link]

- Parveen, N., & Cornell, K. A. (2011). Enzymatic Assays to Investigate Acyl-Homoserine Lactone Autoinducer Synthases.

- Zhang, Y., Li, Z., & Gao, T. (2009). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology, 75(1), 203-206. [Link]

- Teng, T., Wang, X., Wang, B., & Zhang, X. (2021). Computer-Aided Rational Engineering of Signal Sensitivity of Quorum Sensing Protein LuxR in a Whole-Cell Biosensor. Frontiers in Bioengineering and Biotechnology, 9, 718423. [Link]

- Hosseinzadeh, A., et al. (2023). Insights into additional lactone-based signaling circuits in Streptomyces: existence of acyl-homoserine lactones and LuxI/LuxR homologs in six Streptomyces species. Frontiers. [Link]

- Kriswandini, I. L., et al. (2023). Role of acyl-homoserine lactone quorum-sensing system in oral biofilm formation: A review.

- Geske, G. D., O'Neill, J. C., Miller, D. M., Mattmann, M. E., Blackwell, H. E. (2008). Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing. PubMed Central. [Link]

- Portillo, A. E., Readel, E., & Armstrong, D. W. (2021). Production of both l- and d- N-acyl-homoserine lactones by Burkholderia cepacia and Vibrio fischeri. PubMed. [Link]

- Lin, Y. H., et al. (2003). Acyl-homoserine lactone acylase from Ralstonia strain XJ12B represents a novel and potent class of quorum-quenching enzymes.

- Dhaubhadel, U., et al. (2023). Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa. PLOS One. [Link]

- Wang, L. H., et al. (2004). Specificity and enzyme kinetics of the quorum-quenching N-Acyl homoserine lactone lactonase (AHL-lactonase). PubMed. [Link]

- Dong, Y. H., et al. (2002). Identification of Quorum-Quenching N-Acyl Homoserine Lactonases from Bacillus Species. PubMed Central. [Link]

- Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr, & Greenberg, E. P. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences of the United States of America, 96(8), 4360–4365. [Link]

- Kusada, H., et al. (2019). Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities. Frontiers in Microbiology. [Link]

- Kumar, P., & Singh, S. (2023). Molecular docking analysis of LuxR with Octylbenzene.

- Ahumedo, M., et al. (2010). Structure of molecular analogues of AHL.

- Gan, H., et al. (2013). Distribution and diversity of acyl homoserine lactone producing bacteria from four different soils. PubMed. [Link]

- Oh, H. S., et al. (2012). N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. PubMed Central. [Link]

- Quorum sensing N-Acyl homoserine lactones are a new class of anti-schistosomal. (2020, July 24). PLOS. [Link]

- Hodgkinson, J. T., et al. (2011). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. Spring Group. [Link]

- Saavedra, C. J., et al. (2022).

- Borlee, B. R., et al. (2002). Reaction of Acylated Homoserine Lactone Bacterial Signaling Molecules with Oxidized Halogen Antimicrobials. PubMed Central. [Link]

- Parsek, M. R., et al. (1999).

- Coquant, G., Grill, J. P., & Seksik, P. (2020). Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. PubMed. [Link]

- Kim, H., et al. (2024). In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant. PubMed Central. [Link]

- Comparison of the GnRH agonist and antagonist protocol on the same patients in assisted reproduction during controlled ovarian stimulation cycles. (n.d.). PubMed Central. [Link]

- Structural Dynamics of Agonist and Antagonist Binding to the Androgen Receptor. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acyl Homoserine Lactone in Interspecies Bacterial Signaling [mbl.or.kr]

- 3. researchgate.net [researchgate.net]

- 4. Acyl homoserine-lactone quorum-sensing signal generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acyl-Homoserine Lactone Biosynthesis: Structure and Mechanism | Semantic Scholar [semanticscholar.org]

- 7. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa | PLOS One [journals.plos.org]

- 11. Acylated homoserine lactones in the environment: chameleons of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Defining the structure and function of acyl-homoserine lactone autoinducers - PMC [pmc.ncbi.nlm.nih.gov]